Cas no 886363-72-0 (N-Acetyl-2-(P-tolyl)-DL-β-alanine)

N-Acetyl-2-(p-tolyl)-DL-β-alanine is a synthetic β-amino acid derivative featuring an acetyl group and a para-tolyl substituent on the β-carbon. This compound is of interest in organic and medicinal chemistry due to its structural versatility, serving as a building block for peptide modifications and chiral synthesis. The acetyl group enhances stability, while the aromatic p-tolyl moiety contributes to hydrophobic interactions, making it useful in studying enzyme-substrate recognition or designing bioactive molecules. Its racemic (DL) form allows for broad applicability in exploratory research. The compound is typically employed in academic and industrial settings for investigating structure-activity relationships or as an intermediate in pharmaceutical development.
N-Acetyl-2-(P-tolyl)-DL-β-alanine structure
886363-72-0 structure
Product name:N-Acetyl-2-(P-tolyl)-DL-β-alanine
CAS No:886363-72-0
MF:C12H15NO3
MW:221.252403497696
CID:712487
PubChem ID:16226846

N-Acetyl-2-(P-tolyl)-DL-β-alanine Chemical and Physical Properties

Names and Identifiers

    • 3-Acetamido-3-(p-tolyl)propanoic acid
    • 3-acetamido-3-(4-methylphenyl)propanoic acid
    • 3-Acetylamino-3-p-tolyl-propionic acid
    • N-ACETYL-2-(P-TOLYL)-DL-BETA-ALANINE
    • 3-(acetylamino)-3-(4-methylphenyl)propanoic acid
    • FT-0725475
    • CS-0237616
    • AKOS000118157
    • DTXSID60585348
    • Z85905819
    • MFCD07784005
    • 3-Acetamido-3-(p-tolyl)propanoicacid
    • EN300-18574
    • SCHEMBL15654637
    • AS-35549
    • AKOS016050874
    • Q-102236
    • 886363-72-0
    • 3-acetamido-3-p-tolylpropanoic acid
    • DB-031714
    • N-Acetyl-2-(P-tolyl)-DL-β-alanine
    • MDL: MFCD07784005
    • Inchi: InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)11(7-12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)
    • InChI Key: CZHBKBNENRJYDU-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C(NC(C)=O)CC(O)=O)C=C1

Computed Properties

  • Exact Mass: 221.10500
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Surface Charge: 0
  • Topological Polar Surface Area: 66.4Ų
  • Tautomer Count: 2

Experimental Properties

  • Density: 1.168
  • Boiling Point: 459.951°C at 760 mmHg
  • Flash Point: 231.97°C
  • Refractive Index: 1.543
  • PSA: 66.40000
  • LogP: 2.03780

N-Acetyl-2-(P-tolyl)-DL-β-alanine Security Information

N-Acetyl-2-(P-tolyl)-DL-β-alanine Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Acetyl-2-(P-tolyl)-DL-β-alanine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18574-5.0g
3-acetamido-3-(4-methylphenyl)propanoic acid
886363-72-0 95%
5.0g
$1433.0 2023-02-08
Chemenu
CM186174-10g
3-acetamido-3-(p-tolyl)propanoic acid
886363-72-0 97%
10g
$645 2021-06-09
Chemenu
CM186174-10g
3-acetamido-3-(p-tolyl)propanoic acid
886363-72-0 97%
10g
$645 2023-02-18
Fluorochem
040693-5g
N-Acetyl-2-(p-tolyl)-DL-Beta-alanine
886363-72-0 97%
5g
£932.00 2022-03-01
TRC
A192908-250mg
N-Acetyl-2-(P-tolyl)-DL-β-alanine
886363-72-0
250mg
$ 230.00 2022-06-08
Enamine
EN300-18574-0.05g
3-acetamido-3-(4-methylphenyl)propanoic acid
886363-72-0 95%
0.05g
$81.0 2023-09-18
Fluorochem
040693-250mg
N-Acetyl-2-(p-tolyl)-DL-Beta-alanine
886363-72-0 97%
250mg
£124.00 2022-03-01
Enamine
EN300-18574-0.25g
3-acetamido-3-(4-methylphenyl)propanoic acid
886363-72-0 95%
0.25g
$171.0 2023-09-18
Chemenu
CM186174-5g
3-acetamido-3-(p-tolyl)propanoic acid
886363-72-0 97%
5g
$398 2023-02-18
Enamine
EN300-18574-0.1g
3-acetamido-3-(4-methylphenyl)propanoic acid
886363-72-0 95%
0.1g
$120.0 2023-09-18

Additional information on N-Acetyl-2-(P-tolyl)-DL-β-alanine

N-Acetyl-2-(P-tolyl)-DL-β-alanine: A Comprehensive Overview

N-Acetyl-2-(P-tolyl)-DL-β-alanine, identified by the CAS number 886363-72-0, is a significant compound in the field of organic chemistry and biochemistry. This compound, also referred to as N-acetyl-p-tolyl-beta-alanine, has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of N-Acetyl-2-(P-tolyl)-DL-β-alanine consists of a β-alanine backbone with an acetyl group attached to the nitrogen atom and a p-tolyl group at the second position of the β-amino acid. This configuration imparts distinctive chemical properties, making it a valuable compound for research and development purposes. The presence of the p-tolyl group introduces aromaticity, enhancing the compound's stability and reactivity in different chemical environments.

Recent studies have highlighted the potential of N-Acetyl-2-(P-tolyl)-DL-β-alanine in drug discovery and development. Its structural versatility allows it to serve as a building block for creating bioactive molecules with specific pharmacological properties. For instance, researchers have explored its role in designing peptide-based drugs, where its acetylation provides resistance against enzymatic degradation, thereby improving drug efficacy and bioavailability.

In addition to its role in drug development, N-Acetyl-2-(P-tolyl)-DL-β-alanine has found applications in materials science. Its ability to form stable amide bonds makes it a candidate for synthesizing advanced polymers and biomaterials. Recent advancements in polymer chemistry have demonstrated how this compound can be utilized to create biocompatible materials suitable for tissue engineering and regenerative medicine.

The synthesis of N-Acetyl-2-(P-tolyl)-DL-β-alanine involves multi-step chemical reactions, including alkylation, acetylation, and stereochemical control to achieve the desired DL configuration. Researchers have optimized these processes to enhance yield and purity, ensuring that the compound meets high-quality standards required for both research and industrial applications.

From an environmental perspective, understanding the ecological impact of N-Acetyl-2-(P-tolyl)-DL-β-alanine is crucial. Studies have shown that its biodegradation potential is influenced by its structural features, particularly the aromatic p-tolyl group. Efforts are ongoing to develop sustainable synthesis methods and disposal practices to minimize its environmental footprint.

In conclusion, N-Acetyl-2-(P-tolyl)-DL-β-alanine stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with recent research advancements, position it as a key player in future innovations within organic chemistry and related fields.

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Amadis Chemical Company Limited
(CAS:886363-72-0)N-Acetyl-2-(P-tolyl)-DL-β-alanine
A10616
Purity:99%
Quantity:1g
Price ($):293.0